N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide is a chemical compound with the molecular formula and a CAS number of 328025-45-2. This compound is classified as a hydrazone derivative, which typically features a hydrazine functional group (–NH–NH–) attached to a carbonyl compound. Hydrazones are known for their diverse biological activities and are utilized in various scientific applications, including medicinal chemistry and materials science.
The compound is synthesized from 3,4-dimethylaniline and ethyl acetoacetate, leading to its classification within the broader category of hydrazone derivatives. These compounds are often characterized by their ability to form stable complexes with metal ions and are studied for their potential pharmacological properties .
The synthesis of N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide typically involves the following steps:
The reaction conditions often include refluxing in ethanol or another suitable solvent to ensure complete conversion. The yield of the synthesis can vary based on factors such as temperature, reaction time, and purity of starting materials .
N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide features a central butanamide backbone with a hydrazine group at one end and a dimethylphenyl group at the other. The structural representation can be illustrated as follows:
N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide can participate in various chemical reactions typical for hydrazones:
The stability of these reactions can depend on pH levels and temperature, which influence the reactivity of the hydrazine moiety.
The mechanism of action for N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide primarily involves its interaction with biological targets through hydrogen bonding and coordination. The hydrazine group acts as a nucleophile that can interact with electrophilic centers in biological molecules, potentially leading to inhibition of specific enzymes or receptors.
Research indicates that hydrazone derivatives exhibit various biological activities, including antimicrobial and anticancer properties. The precise mechanism often involves modulation of cellular pathways through interaction with proteins or nucleic acids .
Spectroscopic techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are commonly employed to characterize this compound. For example:
N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide has several scientific uses:
The synthesis of N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide relies critically on the controlled derivatization of 3,4-dimethylaniline (3,4-DMA; CAS 95-64-7). Industrially, 3,4-dimethylaniline is produced via high-pressure ammonolysis of 4-bromo-o-xylene using copper catalysts. The optimized procedure involves reacting 200 g of 4-bromo-o-xylene with 600 ml of 28–29% ammonia solution containing 12 g of cuprous chloride and 14 g of copper wire at 195°C under 700–1000 psi pressure for 14 hours. Subsequent workup includes steam distillation, acid-base extraction, and recrystallization from petroleum ether (60–80°C), yielding 103 g (79%) of pure 3,4-dimethylaniline with a melting point of 47.3–49.2°C [2] [10].
Table 1: Key Reaction Parameters for 3,4-Dimethylaniline Synthesis
Parameter | Optimal Condition | Variation Impact |
---|---|---|
Temperature | 195°C | Decomposition >200°C |
Pressure | 700–1000 psi | Lower pressure reduces yield |
Catalyst System | Cu wire + CuCl₂ | Incomplete reaction without catalyst |
Reaction Time | 14 hours | Shorter durations lower conversion |
Purification Method | Steam distillation + recrystallization | Omission increases impurity retention |
Functionalization of 3,4-dimethylaniline proceeds via Schiff base formation or amide coupling. For target compound synthesis, 3,4-dimethylaniline is condensed with succinic anhydride derivatives to install the 4-oxobutanamide backbone. This step typically employs reflux conditions in aprotic solvents (e.g., toluene or dichloromethane) with catalytic p-toluenesulfonic acid, achieving 70–85% yields of the intermediate N-(3,4-dimethylphenyl)succinamic acid. Subsequent activation with thionyl chloride or carbodiimides generates the acid chloride or active ester for hydrazine nucleophile attack [1] [6].
The terminal hydrazine moiety is introduced via nucleophilic acyl substitution of activated 4-oxobutanamide intermediates. Hydrazine hydrate (NH₂NH₂·H₂O) or anhydrous hydrazine attacks the carbonyl carbon of the activated acid derivative (e.g., acid chloride or p-nitrophenyl ester), forming the hydrazinyl group. This exothermic reaction proceeds at 0–25°C in ethanol or methanol, with yields exceeding 90% under stoichiometric control. The reaction follows second-order kinetics, with rate constants highly dependent on solvent polarity and hydrazine concentration [1] [6].
Alternative pathways involve direct hydrazone formation via carbonyl-hydrazine condensation. 4-Oxo-N-(3,4-dimethylphenyl)butanamide’s ketone group reacts with hydrazines under mild acid catalysis (pH 4–6). This method avoids intermediate activation but requires precise water removal (e.g., molecular sieves) to shift equilibrium toward hydrazone formation. Recent advances include electrochemical methods where benzylic C–H bonds are oxidized in situ to carbonyls, followed by hydrazone coupling in aqueous NaCl electrolyte. This approach achieves 70–85% yields with functional group tolerance, including preservation of acid-sensitive groups [3] [5].
Mechanistically, hydrazone formation follows a two-step addition-elimination process:
Aniline derivatives (0.5–5 mol%) accelerate the reaction by forming iminium ion intermediates, reducing activation energy by 10–15 kcal/mol. Steric effects from the 3,4-dimethyl group marginally slow kinetics compared to unsubstituted anilines [5] [9].
Solvent selection critically influences reaction efficiency and purity. Protic solvents (methanol, ethanol) favor amide coupling but promote competitive esterification of succinic intermediates. Optimization studies reveal methanol as optimal for hydrazine addition (yields >90%), while aprotic dipolar solvents (DMF, DMSO) accelerate condensation steps but complicate purification [9].
Table 2: Solvent Effects on Hydrazine Addition Yield
Solvent | Dielectric Constant | Reaction Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Methanol | 32.7 | 25 | 92 | <5% ester |
Ethanol | 24.5 | 25 | 87 | 8–12% ester |
DMF | 36.7 | 25 | 78 | <2% ester |
Acetonitrile | 37.5 | 25 | 82 | 5–7% nitrile adduct |
Catalytic systems enhance both steps:
Purification leverages pH-dependent solubility: Crude product dissolved in dilute HCl (pH 1–2) removes non-basic impurities, followed by basification (pH 10–12) to precipitate pure hydrazino-oxobutanamide. Final isolation yields 97% purity (HPLC) with storage stability maintained at 2–8°C under anhydrous conditions [1].
Solution-Phase Synthesis
Traditional solution methods involve sequential reactions in organic solvents:
Total yields reach 70–76%, but the process suffers from multi-step workup, high solvent consumption (>20 L/kg product), and energy-intensive reflux conditions. Scale-up introduces mixing and heat transfer limitations, particularly in exothermic hydrazine addition [1] [6].
Solid-Phase Approaches
Mechanochemical synthesis eliminates solvents by milling 3,4-dimethylaniline, succinic anhydride, and hydrazine hydrochloride (1:1:1.2 molar ratio) with K₂CO₃ base in a ball mill. Reaction completion occurs within 15 minutes, confirmed by ex situ PXRD and IR-ATR monitoring. Yields improve to 88–92% with minimal purification. Similarly, solid-state melt reactions (30 minutes at 130°C) achieve quantitative conversion, as verified via principal component analysis (PCA) of spectral data [9].
Table 3: Synthesis Method Comparative Metrics
Parameter | Solution-Phase | Mechanochemical | Melt Reaction |
---|---|---|---|
Reaction Time | 10–14 hours | 15–30 minutes | 30 minutes |
Solvent Consumption | High (15–25 L/kg) | None | None |
Energy Input | High (reflux/distillation) | Moderate (mechanical) | Low (thermal) |
Typical Yield | 70–76% | 88–92% | 90–95% |
Purity (HPLC) | 95–97% | 98% | 97% |
Scalability Challenges | Heat/mass transfer | Equipment wear | Temperature homogeneity |
Solid-phase methods offer distinct advantages: faster kinetics due to reactant confinement, reduced byproduct generation, and elimination of solvent disposal. However, limitations include equipment abrasion (mechanochemistry) and potential thermal decomposition during melt synthesis. Hybrid approaches may use minimal solvent-assisted grinding to balance efficiency and practicality [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7